molecular formula C12H20BrNO3 B13467967 tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate

tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate

Cat. No.: B13467967
M. Wt: 306.20 g/mol
InChI Key: DRVONOMDUMSSSF-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate: is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a tert-butyl group, a bromoacetyl group, and a cyclopentyl ring, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various organic synthesis applications .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacological agent. It is studied for its interactions with biological targets and its potential therapeutic effects .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate involves its interaction with specific molecular targets in biological systems. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate is unique due to its specific combination of functional groups and the cyclopentyl ring. This structure imparts distinct reactivity and biological activity compared to similar compounds. The presence of the bromoacetyl group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H20BrNO3

Molecular Weight

306.20 g/mol

IUPAC Name

tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate

InChI

InChI=1S/C12H20BrNO3/c1-11(2,3)17-10(16)14-12(9(15)8-13)6-4-5-7-12/h4-8H2,1-3H3,(H,14,16)

InChI Key

DRVONOMDUMSSSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)C(=O)CBr

Origin of Product

United States

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